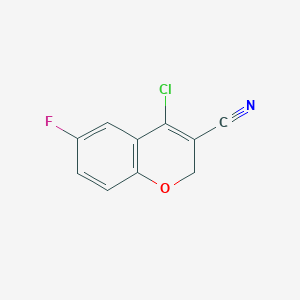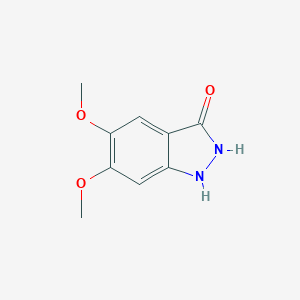![molecular formula C6H10N4O B071134 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine CAS No. 171782-72-2](/img/structure/B71134.png)
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine, commonly referred to as MOTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MOTA is a diazo compound that contains an azo group (-N=N-) and a methylamine group (-NHCH3) attached to an oxazole ring. The compound's unique structure and properties make it a promising candidate for research in various biological and chemical fields.
Mécanisme D'action
The mechanism of action of MOTA is not fully understood, but it is believed to involve the formation of a complex with metal ions or proteins. The diazo group in MOTA is thought to be responsible for the compound's ability to bind to metal ions and proteins, but further research is needed to fully elucidate the mechanism of action.
Effets Biochimiques Et Physiologiques
MOTA has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-reactive. The compound has been shown to be stable in aqueous solutions and is not expected to undergo significant metabolism in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MOTA is its selectivity for copper ions, which makes it a useful tool for studying copper metabolism in cells. Additionally, MOTA is relatively easy to synthesize and can be obtained in high yields using standard laboratory techniques. However, one limitation of MOTA is its limited selectivity for other metal ions, which may limit its usefulness in some research applications.
Orientations Futures
There are several potential future directions for research on MOTA. One area of interest is the development of MOTA-based fluorescent probes for detecting other metal ions in biological systems. Additionally, further research is needed to fully elucidate the mechanism of action of MOTA and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of MOTA involves the reaction of 5-methyl-3-amino-1,2-oxazole with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then reacted with N-methylmethanamine to form MOTA. The synthesis of MOTA is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
MOTA has a wide range of potential applications in scientific research. The compound has been studied extensively for its potential use as a fluorescent probe for detecting metal ions in biological systems. MOTA has been shown to selectively bind to copper ions, making it a useful tool for studying copper transport and metabolism in cells. Additionally, MOTA has been used as a tool for studying protein-protein interactions and has been shown to bind to proteins such as bovine serum albumin and lysozyme.
Propriétés
Numéro CAS |
171782-72-2 |
|---|---|
Nom du produit |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine |
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine |
InChI |
InChI=1S/C6H10N4O/c1-5-4-6(8-11-5)7-9-10(2)3/h4H,1-3H3 |
Clé InChI |
ITMHRTLMHQAZNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N=NN(C)C |
SMILES canonique |
CC1=CC(=NO1)N=NN(C)C |
Synonymes |
Isoxazole, 3-(3,3-dimethyl-1-triazenyl)-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



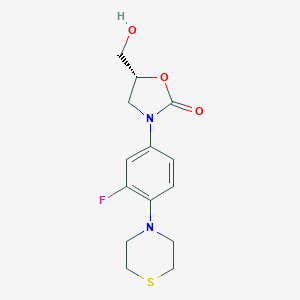
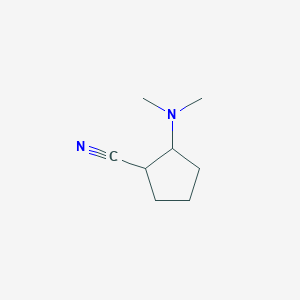
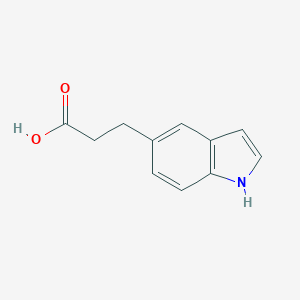
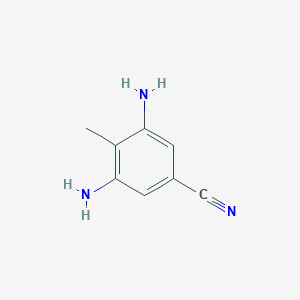
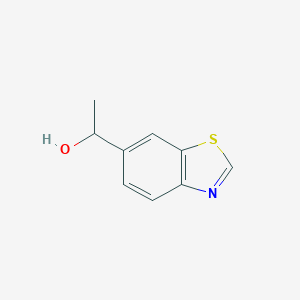
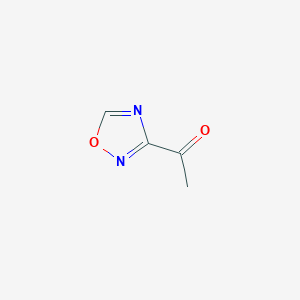
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
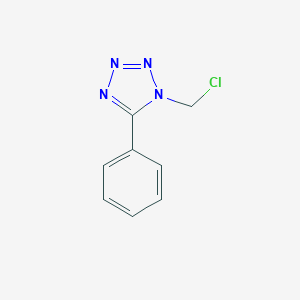
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
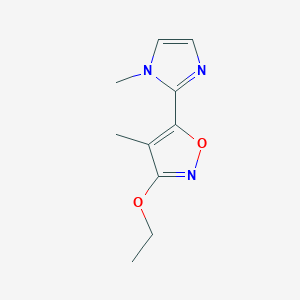
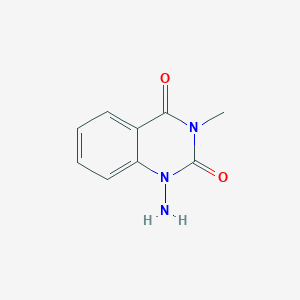
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
